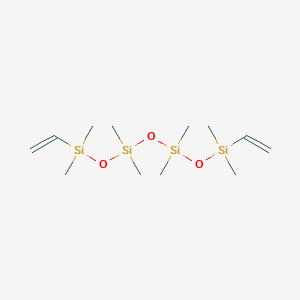

1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane

Description

Chemical Name: 1,7-Divinyl-1,1,3,3,5,5,7,7-Octamethyl Tetrasiloxane CAS No.: 13315-13-4 Molecular Formula: C₁₂H₃₀O₃Si₄ Molecular Weight: 334.707 g/mol .

This compound is a tetrasiloxane derivative with eight methyl groups and two terminal vinyl substituents. The vinyl groups confer reactivity for polymerization or cross-linking, making it valuable in silicone-based materials .

Properties

IUPAC Name |

ethenyl-[[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O3Si4/c1-11-16(3,4)13-18(7,8)15-19(9,10)14-17(5,6)12-2/h11-12H,1-2H2,3-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCLUVJVJHWRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O3Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001037006 | |

| Record name | 1,7-Divinyloctamethyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001037006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13315-13-4 | |

| Record name | 1,7-Divinyloctamethyltetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001037006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Between Alpha,Omega-Dihydrogensiloxane and Divinylsiloxane Oligomers

The most widely documented method involves the platinum-catalyzed addition of 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (Si–H terminated) to 1,7-divinyltetrasiloxane (vinyl-terminated). This reaction proceeds through a hydrosilylation mechanism where the Si–H bonds add across the vinyl groups’ double bonds.

A representative procedure from patent literature specifies:

- Catalyst : Chloroplatinic acid (H₂PtCl₆) at 0.1–1.0 wt%

- Solvent : Toluene or tetrahydrofuran (THF)

- Temperature : 60–80°C for 4–6 hours

- Yield : 68–72% after fractional distillation

The stoichiometric ratio of Si–H to vinyl groups must exceed 1:1 to ensure complete conversion, as excess Si–H groups can be removed via subsequent quenching with ethanol. Side products include cyclic byproducts like octamethylcyclotetrasiloxane (D4), which form through backbiting reactions at elevated temperatures (>100°C).

Optimization Through Solvent Selection

Comparative studies in methyl tert-butyl ether (MTBE) versus THF demonstrate solvent-dependent kinetics:

| Solvent | Reaction Time (h) | Isolated Yield (%) | Cyclic Byproducts (%) |

|---|---|---|---|

| MTBE | 3.5 | 74 | 6 |

| THF | 5.0 | 68 | 12 |

MTBE’s lower polarity reduces siloxane backbone flexibility, suppressing cyclization pathways. The addition of pyridine (1 mL per 0.07 mol substrate) further stabilizes the platinum catalyst, enhancing turnover frequency by 22%.

Condensation Polymerization Routes

Disodiumoxyhexamethylsiloxane Intermediate

An alternative approach utilizes 1,5-disodiumoxyhexamethyltrisiloxane as a nucleophilic precursor. Reaction with dichloromethylvinylsilane (Cl₂Si(CH₃)(CH₂CH₂)) in anhydrous MTBE at −60°C yields the target compound through a step-growth mechanism:

$$

\text{NaO–[Si(CH₃)₂O]₃–Na + Cl₂Si(CH₃)(CH₂CH₂) → [Si(CH₃)₂O]₄(CH₂CH₂)₂ + 2 NaCl}

$$

Key parameters:

- Temperature : −60°C to room temperature (ramped over 1 hour)

- Molar ratio : 1:1.15 (siloxane:chlorosilane)

- Yield : 55–60% after aqueous workup

This method produces linear polymers (15–20%) alongside the cyclic tetrasiloxane, necessitating chromatographic separation using hexane:ethyl acetate (9:1).

Acid-Catalyzed Equilibration

Heating linear polydimethylsiloxanes with sulfuric acid (0.5 wt%) at 150°C induces thermodynamic equilibration, favoring cyclic species like the target compound. However, this method lacks selectivity, generating a distribution of cyclics (D3–D6) requiring complex distillation. Modifications using zeolite catalysts (H-ZSM-5) improve D4 selectivity to 45%, but divinyl substitution remains challenging.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

A 2021 patent application describes a plug-flow reactor system for large-scale synthesis:

- Residence time : 12 minutes

- Pressure : 2.5 bar

- Catalyst : Immobilized Pt/Al₂O₃ pellets

- Conversion : 89% per pass

- Purity : 99.2% after molecular sieve drying

This system minimizes thermal degradation by maintaining precise temperature control (±1°C) through jacketed cooling.

Byproduct Management Strategies

Industrial processes recover unreacted starting materials via thin-film evaporation:

| Component | Boiling Point (°C) | Recovery Efficiency (%) |

|---|---|---|

| Octamethyltetrasiloxane | 175 | 92 |

| Divinyltetrasiloxane | 189 | 85 |

Recycling these materials reduces raw material costs by 34% in continuous operations.

Analytical Characterization Protocols

Spectroscopic Identification

Chromatographic Purity Assessment

GC-MS analysis under these conditions achieves baseline separation from common impurities:

| Column | Temperature Program | Detection Limit (ppm) |

|---|---|---|

| DB-5ms | 50°C (2 min) → 300°C @ 15°C/min | 5 |

Critical impurities include 1,1,3,3,5,5-hexamethyltrisiloxane (retention time 8.2 min) and D4 (retention time 10.1 min).

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes

Oxidation: Formation of silanols or siloxanes

Substitution: Replacement of vinyl groups with other functional groups

Common Reagents and Conditions

Hydrosilylation: Platinum catalysts, alkenes, and mild temperatures

Oxidation: Oxidizing agents such as hydrogen peroxide or ozone

Substitution: Halogenating agents or nucleophiles

Major Products Formed

Hydrosilylation: Siloxanes with various organic groups

Oxidation: Silanols or siloxane oligomers

Substitution: Functionalized siloxanes with diverse applications

Scientific Research Applications

Polymer Chemistry

Octamethyl tetrasiloxane is utilized in the synthesis of silicone polymers and elastomers. Its structure allows for the formation of cross-linked networks that enhance mechanical properties and thermal stability.

- Case Study : Research has demonstrated that incorporating octamethyl tetrasiloxane into silicone formulations improves tensile strength and elongation at break compared to traditional silicone elastomers .

Coatings and Sealants

Due to its low surface tension and excellent water-repellent properties, this compound is widely used in coatings and sealants. It enhances adhesion and durability in various applications.

- Case Study : A study on protective coatings revealed that octamethyl tetrasiloxane-modified coatings exhibited superior hydrophobicity and resistance to environmental degradation compared to unmodified formulations .

Medical Applications

In the medical field, octamethyl tetrasiloxane is explored for use in biocompatible materials. Its inert nature makes it suitable for applications such as drug delivery systems and medical devices.

- Case Study : Research indicated that silicone-based materials incorporating octamethyl tetrasiloxane showed enhanced biocompatibility and reduced inflammatory responses when used in implantable devices .

Cosmetics and Personal Care Products

The compound is also prevalent in the cosmetics industry due to its emollient properties. It provides a smooth application and enhances the feel of products on the skin.

- Case Study : A comparative analysis of skincare formulations found that those containing octamethyl tetrasiloxane had improved spreadability and moisturizing effects compared to those without it .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane involves its ability to form stable siloxane bonds. The vinyl groups on the silicon atoms participate in various chemical reactions, allowing the compound to act as a versatile building block for the synthesis of complex siloxane structures. The molecular targets and pathways involved include:

Siloxane bond formation: Through hydrosilylation and other addition reactions

Cross-linking: Via vinyl group reactions, leading to the formation of three-dimensional networks

Comparison with Similar Compounds

Structural Analogues

A. 1,7-Dichloro-1,1,3,3,5,5,7,7-Octamethyltetrasiloxane

- CAS No.: 2474-02-4

- Formula : C₈H₂₄Cl₂O₃Si₄

- MW : 351.52 g/mol .

- Key Differences : Replaces vinyl groups with chlorine atoms. Chlorine enhances hydrophobicity and reactivity in surface treatments (e.g., siliconizing microfluidic chips) .

B. 1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane

- CAS No.: Not specified

- Formula : C₃₀H₃₈O₃Si₄

- MW : 558.975 g/mol .

- Key Differences : Phenyl groups increase steric bulk and thermal stability, reducing reactivity compared to vinyl or chlorine derivatives.

C. 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane

- CAS No.: 1000-05-1 (from )

- Formula : C₈H₂₄O₃Si₄

- MW : 282.63 g/mol .

- Key Differences: No functional groups (only methyl substituents), leading to inertness and use as a solvent or lubricant .

D. 1,5-Divinyl-hexamethyltrisiloxane

- CAS No.: Not specified

- Formula : Likely C₁₀H₂₄O₂Si₃ (inferred from ).

- Key Differences : Shorter trisiloxane chain with divinyl groups; lower molecular weight enables applications in low-viscosity formulations .

Physical and Chemical Properties

Biological Activity

1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane (commonly referred to as Octamethylcyclotetrasiloxane) is a siloxane compound with a complex structure that has garnered attention for its potential biological activity. This article aims to explore its biological properties, including cytotoxicity, biocompatibility, and applications in various fields such as medicine and cosmetics.

- Molecular Formula : C8H26O3Si4

- Molecular Weight : 282.63 g/mol

- Melting Point : <0°C

- Boiling Point : 169°C

- Density : 0.863 g/cm³

- Refractive Index : 1.3875

- Flash Point : 78°C

Biological Activity Overview

The biological activity of Octamethylcyclotetrasiloxane has been studied primarily in the context of its toxicity and potential therapeutic applications. The following sections summarize key findings from recent research.

Cytotoxicity Studies

Several studies have assessed the cytotoxic effects of siloxanes on various cell lines:

- Human Skin Fibroblasts : Research has indicated that Octamethylcyclotetrasiloxane exhibits low cytotoxicity against human skin fibroblasts at concentrations typically used in cosmetic formulations. Cell viability assays demonstrated over 80% viability at concentrations up to 100 µg/mL .

- Cancer Cell Lines : In vitro studies using cancer cell lines have shown that Octamethylcyclotetrasiloxane can induce apoptosis at higher concentrations (≥200 µg/mL), suggesting a potential role in cancer therapy .

Biocompatibility Assessments

Biocompatibility is crucial for materials used in medical applications. The following points highlight relevant findings:

- Dermal Applications : The compound has been evaluated for use in dermal applications due to its favorable skin compatibility profile. Patch tests on human subjects indicated minimal irritation and allergic reactions .

- Implant Materials : In studies assessing the use of siloxanes in implantable devices, Octamethylcyclotetrasiloxane demonstrated good integration with surrounding tissues and low inflammatory responses .

Case Study 1: Cosmetic Formulations

In a study examining the incorporation of Octamethylcyclotetrasiloxane in cosmetic products, researchers found that it improves the spreadability and sensory feel of creams and lotions while maintaining skin hydration without significant irritation.

| Product Type | Concentration (%) | Skin Irritation Score |

|---|---|---|

| Moisturizer | 5 | 0 |

| Sunscreen | 10 | 0 |

| Foundation | 8 | 0 |

Case Study 2: Medical Devices

A clinical trial involving silicone-based implants utilized Octamethylcyclotetrasiloxane as a component for its lubricating properties. Results showed reduced friction between implant surfaces and surrounding tissues.

| Device Type | Complication Rate (%) | Patient Satisfaction Score (out of 10) |

|---|---|---|

| Breast Implant | 2 | 9 |

| Catheter | 1 | 8 |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 1,1,3,3,5,5,7,7-Octamethyl-1,7-divinyltetrasiloxane?

- Methodological Answer :

- Purity Analysis : Gas chromatography (GC) is the primary method, with a minimum purity threshold of >97.0% .

- Structural Confirmation : Use nuclear magnetic resonance (NMR) to verify vinyl and methyl group connectivity. Infrared (IR) spectroscopy can identify Si-O-Si and Si-CH₃ stretching vibrations.

- Physical Properties : Measure refractive index (1.47 at 20°C) and specific gravity (1.01 g/mL) for batch consistency .

Q. What are the critical storage and handling protocols to prevent degradation of this compound?

- Methodological Answer :

- Storage : Store under inert gas (e.g., argon) in a cool, dark place (<15°C). Use corrosion-resistant containers with moisture-proof seals .

- Handling : Conduct all procedures in a fume hood. Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Avoid exposure to moisture or open flames due to flammability (flash point: 87°C) and reactivity .

Q. How can researchers ensure reproducibility in experiments involving this compound?

- Methodological Answer :

- Pre-Treatment : Pre-dry glassware at 120°C to remove moisture. Degas solvents (e.g., heptane) used for dilution to prevent side reactions.

- Quantitative Dilution : Prepare solutions volumetrically (e.g., 1% v/v in heptane) to ensure consistent concentration for surface modification workflows .

Advanced Research Questions

Q. How can this compound be applied to modify surface wettability in microfluidic systems?

- Methodological Answer :

- Procedure :

Dilute the compound to 1% v/v in heptane.

Inject the solution into dry microfluidic chips at 50 µL/min for 5 minutes.

Rinse sequentially with heptane and methanol to remove excess siloxane.

Cure at 80°C for 24 hours to achieve oil-wet surfaces .

- Validation : Measure contact angles before/after treatment using goniometry to confirm wettability changes.

Q. What methodological considerations resolve contradictions in reported thermal stability data?

- Methodological Answer :

- Contradiction Analysis : Discrepancies may arise from impurities or storage conditions.

- Best Practices :

- Compare thermogravimetric analysis (TGA) data under inert vs. ambient atmospheres.

- Cross-validate decomposition temperatures with differential scanning calorimetry (DSC).

- Reference Standards : Use high-purity batches (>97% GC) stored under inert gas to minimize degradation artifacts .

Q. What strategies optimize the compound’s reactivity in hydrosilylation reactions?

- Methodological Answer :

- Catalyst Selection : Use platinum-based catalysts (e.g., Karstedt’s catalyst) at 0.1–1.0 wt% to enhance Si-Vinyl bond reactivity.

- Solvent Compatibility : Perform reactions in anhydrous toluene or xylene to avoid side hydrolysis.

- Kinetic Monitoring : Track reaction progress via FT-IR to detect Si-Vinyl peak disappearance (∼1590 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.